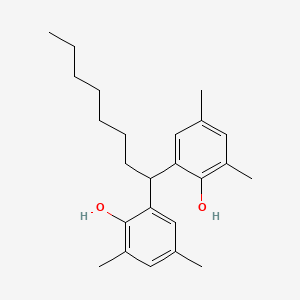
2,2'-(Octane-1,1-diyl)bis(4,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Octane-1,1-diyl)bis(4,6-dimethylphenol) is an organic compound with the molecular formula C22H30O2. This compound is characterized by its two phenolic groups connected through an octane chain. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Octane-1,1-diyl)bis(4,6-dimethylphenol) typically involves the reaction of 4,6-dimethylphenol with an octane-1,1-diyl precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 2,2’-(Octane-1,1-diyl)bis(4,6-dimethylphenol) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and advanced techniques are employed to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Octane-1,1-diyl)bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic groups can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and halogenated phenols from substitution reactions .
Scientific Research Applications
2,2’-(Octane-1,1-diyl)bis(4,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2’-(Octane-1,1-diyl)bis(4,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(2-Methyl-1,1-propanediyl)bis(4,6-dimethylphenol)
- 2,2’-(Butane-1,4-diyl)bis(4,6-dimethylphenol)
- 2,2’-(Hexane-1,6-diyl)bis(4,6-dimethylphenol)
Uniqueness
2,2’-(Octane-1,1-diyl)bis(4,6-dimethylphenol) is unique due to its specific octane chain length, which influences its physical and chemical properties. This distinct structure can result in different reactivity and applications compared to its similar compounds .
Properties
CAS No. |
137308-31-7 |
|---|---|
Molecular Formula |
C24H34O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[1-(2-hydroxy-3,5-dimethylphenyl)octyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C24H34O2/c1-6-7-8-9-10-11-20(21-14-16(2)12-18(4)23(21)25)22-15-17(3)13-19(5)24(22)26/h12-15,20,25-26H,6-11H2,1-5H3 |
InChI Key |
SPWUTLTZAHCNMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C1=CC(=CC(=C1O)C)C)C2=CC(=CC(=C2O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















